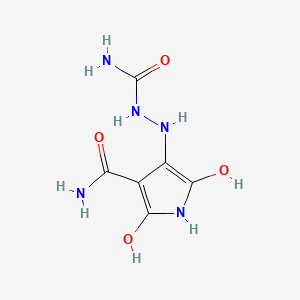

4-(2-氨基甲酰肼基)-2,5-二羟基-1H-吡咯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用

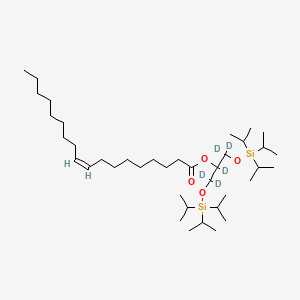

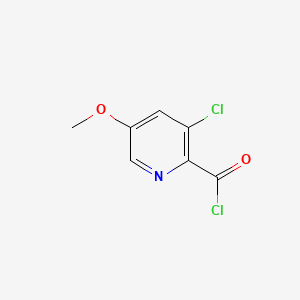

C6H9N5O4 C_6H_9N_5O_4 C6H9N5O4

and a molecular weight of 215.17 . Below is a comprehensive analysis of its scientific research applications:Proteomics Research

This compound is utilized in proteomics research for the study of protein expression, interaction, and function. It can be used to identify and quantify proteins and to study their modifications and interactions .

Neurodegenerative Disease Studies

It has been used in studies to identify compounds that exhibit high specificity of binding toward SOD-1 (a mutant linked to familial amyotrophic lateral sclerosis) in the presence of blood plasma. This is significant for research into treatments for neurodegenerative diseases .

作用机制

Target of Action

The primary target of the compound 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is SOD-1 , a mutant linked to familial amyotrophic lateral sclerosis . SOD-1 plays a crucial role in the detoxification of superoxide radicals, thus protecting cells from oxidative stress.

Mode of Action

The compound interacts with SOD-1 with high specificity

Biochemical Pathways

The compound’s action on SOD-1 affects the biochemical pathways related to the detoxification of superoxide radicals . This can have downstream effects on cellular processes that are sensitive to oxidative stress.

Pharmacokinetics

The molecular weight of the compound is215.17 , which suggests that it may have good bioavailability

Result of Action

The compound’s action on SOD-1 could potentially modulate the enzyme’s activity, thereby influencing the cellular response to oxidative stress . This could have implications for the treatment of conditions like familial amyotrophic lateral sclerosis.

安全和危害

属性

IUPAC Name |

4-(2-carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c7-3(12)1-2(10-11-6(8)15)5(14)9-4(1)13/h9-10,13-14H,(H2,7,12)(H3,8,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTFGOZWXGQPRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C1NNC(=O)N)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)